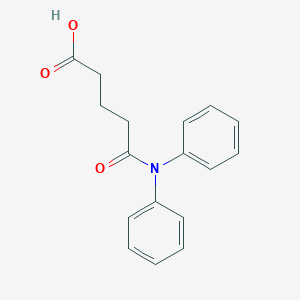![molecular formula C12H15NO3S B510431 2-acétamido-4H,5H,6H-cyclopenta[b]thiophène-3-carboxylate d’éthyle CAS No. 65416-88-8](/img/structure/B510431.png)
2-acétamido-4H,5H,6H-cyclopenta[b]thiophène-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction . In this reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester are combined to create aminothiophene derivatives . This approach offers the advantage over the prior known multistep thiophene-3-carboxylic acid ester synthesis methods of affording various thiophene derivatives in two synthetic steps from simple and available reagents .Molecular Structure Analysis
The molecular structure of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes are converted into compounds .Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés du thiophène sont largement utilisés comme blocs de construction dans les produits pharmaceutiques. Ils ont été incorporés dans divers médicaments présentant des propriétés antibactériennes, antifongiques, analgésiques, anti-inflammatoires, antioxydantes, anesthésiques locaux et antitumorales. Par exemple, les antibiotiques β-lactames tels que la ticarcilline et la céphaloridine contiennent des fragments de thiophène et sont utilisés pour traiter les infections microbiennes .
Science des matériaux
En science des matériaux, les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion. Ils aident à protéger les matériaux de la dégradation due aux réactions chimiques avec leur environnement .
Électronique organique
Les molécules à base de thiophène sont cruciales dans le développement des semi-conducteurs organiques. Elles sont utilisées dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED), qui sont des composants essentiels des dispositifs électroniques modernes .
Propriétés optiques et non linéaires
Les dérivés du cyclopentadithiophène (CPDT) présentent des propriétés optiques et non linéaires (NLO) intéressantes. Ces propriétés sont étudiées à l'aide de calculs de chimie quantique pour des applications potentielles en photonique et en optoélectronique .
Chimie médicinale
En chimie médicinale, les dérivés du thiophène servent d'ancrage pour les chimistes afin de produire des bibliothèques combinatoires et de rechercher des molécules leaders ayant un potentiel thérapeutique .
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of newly synthesized thiophene derivatives.
Propriétés
IUPAC Name |
ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOGSWSWWJSKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
